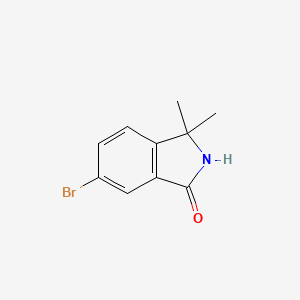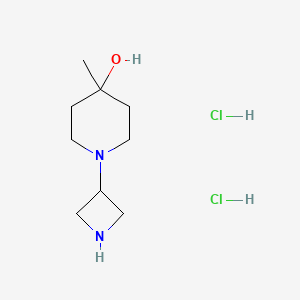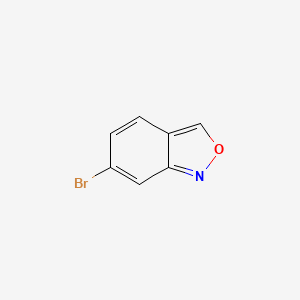
6-Bromo-2,1-benzoxazole
Overview
Description
6-Bromo-2,1-benzoxazole is a compound that belongs to the benzoxazole family . It is a powder with a molecular weight of 232.46 . The IUPAC name for this compound is 6-bromo-2-chloro-1,3-benzoxazole .
Synthesis Analysis
Benzoxazole derivatives, including this compound, can be synthesized using a variety of methods . These methods often involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H .Chemical Reactions Analysis
Benzoxazole derivatives have been used extensively as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 232.46 .Scientific Research Applications
Theoretical Studies and Synthesis Methodologies
- Theoretical Insights : A DFT study explored the protonation and deprotonation enthalpies of benzoxazole derivatives, providing insights into their interaction with water molecules, which is crucial for their applications in drug design and understanding their behavior in biological systems (Kabanda & Ebenso, 2013).
- Synthetic Approaches : Research on ligand-free copper-catalyzed synthesis of benzoxazoles highlights an efficient method to create these compounds, offering a foundation for further pharmaceutical and material science applications (Saha et al., 2009).
Biological Evaluations
- Antimicrobial and Anti-inflammatory Activities : Various benzoxazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. Notable findings include significant anti-inflammatory activity and excellent cytotoxicity against certain cancer cell lines, underlining their therapeutic potential (Thakral et al., 2022).
- Antiprotozoal Agents : New benzoxazole derivatives have been investigated for their antiprotozoal and antimicrobial activities, showing promising results against malaria, leishmaniasis, and trypanosomiasis. This research opens avenues for developing new antimalarial and antimicrobial therapies (Abdelgawad et al., 2021).
Development of Fluorescent Probes
- Fluorescent Probes for Bio-imaging : Benzoxazole-based compounds have been synthesized for use as fluorescent probes, demonstrating excellent penetration and localization within living cells for bio-imaging applications. This research highlights the role of benzoxazoles in advancing diagnostic and imaging technologies (Liu et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Bromo-2,1-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The biological activity of benzoxazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
6-Bromo-2,1-benzoxazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The compound’s interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . In microbial cells, it disrupts cellular metabolism by inhibiting key enzymes, leading to impaired energy production and cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell death in rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to modulate the activity of protein kinases, which play a critical role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, the compound’s antimicrobial activity remains effective over extended periods, although resistance can develop with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted from the body or further interact with biological targets. The compound’s metabolism can affect its efficacy and toxicity, as certain metabolites may retain biological activity or exhibit different pharmacokinetic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within tissues can influence its therapeutic effects, as it needs to reach specific target sites to exert its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and cell cycle regulation . In the mitochondria, it can influence cellular metabolism and apoptosis by interacting with mitochondrial enzymes and proteins .
Properties
IUPAC Name |
6-bromo-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAECNYWJDKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139557-44-1 | |
| Record name | 6-bromo-2,1-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
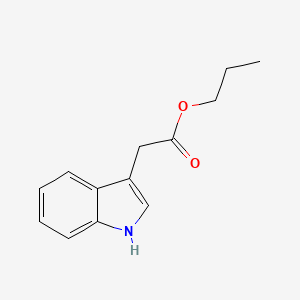
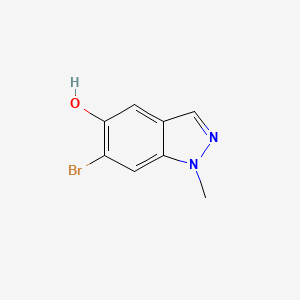
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)
